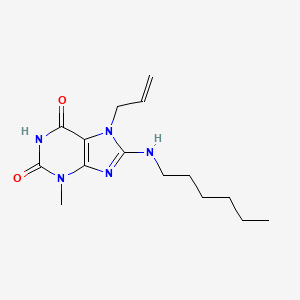

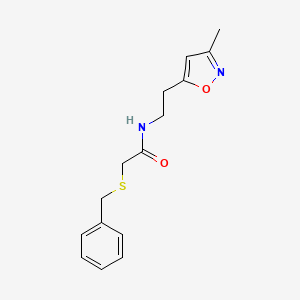

![molecular formula C9H11N5 B2488186 N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1856452-00-0](/img/structure/B2488186.png)

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound with the molecular formula C5H5N5 . It is a solid substance and is part of the triazolo[4,3-b]pyridazine class of compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases with ethyl chloroacetate in the presence of acetic acid .Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” consists of a five-membered triazole ring fused with a six-membered pyridazine ring . The InChI code for this compound is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) .Chemical Reactions Analysis

While specific chemical reactions involving “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, triazolo[4,3-b]pyridazine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a solid substance . Its molecular weight is 135.13 . The compound has a Log Kow (KOWWIN v1.67 estimate) of -0.15, a boiling point of 293.10°C (Adapted Stein & Brown method), and a melting point of 103.63°C (Mean or Weighted MP) .科学的研究の応用

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives revealed promising antibacterial properties. Among these compounds, compound 2e demonstrated excellent activity against both Gram-positive Staphylococcus aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL), comparable to the first-line antibacterial agent ampicillin . Researchers continue to explore its potential as an antimicrobial agent.

Antitumor and Anticancer Potential

While specific studies on this compound’s antitumor effects are scarce, related triazolo[4,3-a]pyrazine derivatives have shown cytotoxic activity against breast cancer cell lines . Further investigations are needed to uncover its full potential in cancer therapy.

Energetic Materials

A fused-triazole derivative, such as N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine , could serve as a thermostable energetic material. Its insensitivity properties, good thermal stability, and comparable detonation properties make it a candidate for applications in explosives and propellants .

Drug Design and Discovery

Nitrogen-containing heterocycles play a crucial role in drug development. Although specific pharmacological studies on this compound are limited, understanding its structure–activity relationship could guide future drug design efforts . Computational modeling studies may shed light on its potential as a therapeutic agent.

Anxiolytic and Antidepressant Activities

While direct evidence is lacking, some related triazolo[4,3-a]pyrazine derivatives have exhibited anxiolytic and antidepressant properties . Researchers may explore this compound’s effects on neurotransmitter systems and mood regulation.

Antiviral Applications

Although not directly studied for antiviral activity, the broader class of triazolo[4,3-a]pyrazine derivatives has shown promise in this area . Investigating the effects of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine against specific viruses could yield valuable insights.

Safety and Hazards

将来の方向性

While specific future directions for “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, research on triazolo[4,3-b]pyridazine compounds is ongoing due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Similar compounds have been found to exhibit their effects through specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOJVDGNJGSREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

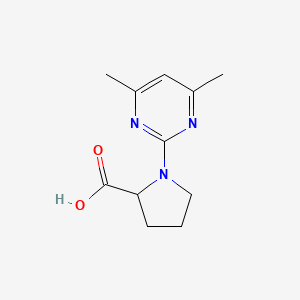

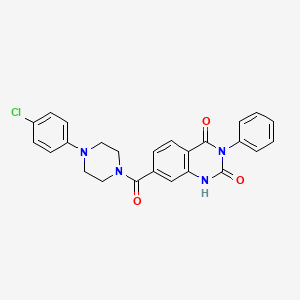

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

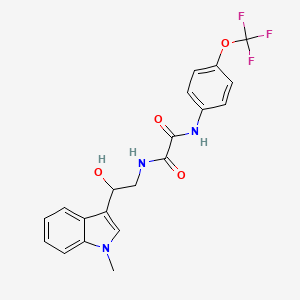

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

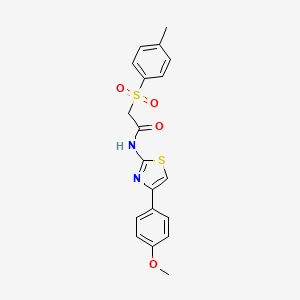

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

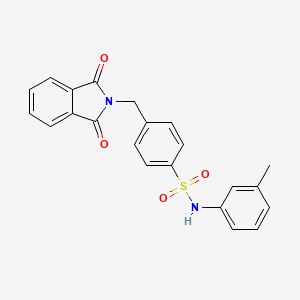

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)